ALK5 Selectivity Over p38α
Although direct biochemical data for CAS 107658-96-8 are not available in the public domain, the compound belongs to a well-characterized 2-pyridinyl-[1,2,4]triazole series. In a head-to-head comparison within this series, the 2-pyridinyl-[1,2,4]triazole chemotype (exemplified by compound 12b) demonstrated substantially lower off-target p38α MAP kinase inhibition (4% at 10 µM) compared to the imidazole-based ALK5 inhibitor SB-431542 (54% at 10 µM), while maintaining comparable ALK5 cellular inhibition (SBE-Luciferase reporter: 73% vs. 79% at 5 µM, respectively) [1][2]. This class-level selectivity fingerprint suggests that 107658-96-8, as a 2-pyridinyl-1,2,4-triazole, may offer a wider selectivity window over p38α than SB-431542, a critical consideration for TGF-β pathway studies where confounding p38-mediated effects must be excluded.
| Evidence Dimension | ALK5 inhibition (SBE-Luciferase reporter) and p38α MAP kinase off-target inhibition |
|---|---|
| Target Compound Data | Class representative (2-pyridinyl-[1,2,4]triazole compound 12b): ALK5 SBE-Luciferase 73% inhibition at 5 µM; p38α 4% inhibition at 10 µM |
| Comparator Or Baseline | SB-431542: ALK5 SBE-Luciferase 79% inhibition at 5 µM; p38α 54% inhibition at 10 µM |
| Quantified Difference | p38α off-target inhibition: 4% (triazole class) vs. 54% (SB-431542) — a ~13.5-fold relative reduction in p38α engagement at equivalent concentration |
| Conditions | SBE-Luciferase reporter assay in HEK293 cells; p38α MAP kinase biochemical assay at 10 µM compound concentration |
Why This Matters
For researchers designing TGF-β/ALK5 pathway experiments where p38 MAPK crosstalk is a confounding variable, selecting a 2-pyridinyl-1,2,4-triazole scaffold may substantially reduce false-positive signals arising from p38 off-target activity.
- [1] Kim, D.-K. et al. Design, synthesis, and biological evaluation of novel 2-pyridinyl-[1,2,4]triazoles as inhibitors of transforming growth factor β1 type 1 receptor. Bioorg. Med. Chem. 2004, 12, 2013–2020. [Compound 12b data vs. SB-431542]. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. SB-431542: ALK5 IC50 94 nM; >100-fold selectivity over p38 MAPK. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5707 (accessed 2026-04-30). View Source
